molecular formula C8H12O2 B2749677 (1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid CAS No. 1903835-66-4

(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid

Cat. No.: B2749677
CAS No.: 1903835-66-4
M. Wt: 140.182
InChI Key: OAPKUMLJROYWHA-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid is a chiral compound with significant interest in the field of organic chemistry. Its unique structure, featuring a cyclobutyl group attached to a cyclopropane ring, makes it a valuable subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired chirality during the formation of the cyclopropane ring. For example, the use of chiral nickel (II) complexes in the alkylation and cyclization steps has been reported to yield high diastereoselectivity and enantiomeric excess .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as preparative chromatography and crystallization are often employed to separate and purify the enantiomers.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the cyclopropane ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols.

Scientific Research Applications

(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs.

    Biology: The compound’s unique structure makes it a useful probe for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into binding sites with high specificity, influencing biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid is unique due to its specific cyclobutyl substitution, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications.

Properties

IUPAC Name

(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)7-4-6(7)5-2-1-3-5/h5-7H,1-4H2,(H,9,10)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPKUMLJROYWHA-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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